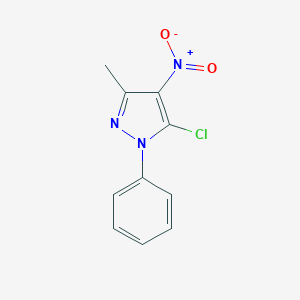

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-3-methyl-4-nitro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQDMDSWWOTGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357283 | |

| Record name | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-76-3 | |

| Record name | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

The compound 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (CAS RN: 13551-76-3) is a highly functionalized heterocyclic scaffold critical to the development of advanced pharmaceuticals, agrochemicals, and photochromic materials [[1]](). Synthesizing this molecule requires a precise, two-stage functionalization of the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (edaravone) core.

This whitepaper details the mechanistic causality, self-validating experimental protocols, and characterization metrics required to synthesize this molecule with high regioselectivity and yield. By controlling tautomeric equilibria and electrophilic aromatic substitution dynamics, researchers can avoid common pitfalls such as over-nitration or incomplete deoxychlorination.

Mechanistic Pathway & Causality

The synthesis proceeds via a two-step sequence: Deoxychlorination followed by Regioselective Electrophilic Nitration .

-

Deoxychlorination: The starting material, 3-methyl-1-phenyl-5-pyrazolone, exists in a tautomeric equilibrium. Phosphorus oxychloride (

) acts as both solvent and reagent, reacting with the enol tautomer to form a transient phosphorodichloridate intermediate. Heating to 110°C provides the thermodynamic energy required to drive the substitution of the -

Regioselective Nitration: The pyrazole ring is highly activated at the C4 position due to the electron-donating effects of the adjacent methyl group and the ring nitrogens. To prevent the nitration of the 1-phenyl ring—which readily occurs with excess fuming nitric acid to form the 1-(4-nitrophenyl) impurity 3—the reaction utilizes acetic anhydride and fuming nitric acid at strictly controlled temperatures (0–5°C). This generates acetyl nitrate (

) in situ, a milder and highly regioselective electrophile 4.

Mechanistic pathway for the synthesis of this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) that confirm the causality of the chemical transformation before proceeding.

Protocol A: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole

Reference Standard:2

-

Reagent Charging: In a rigorously dried four-necked flask equipped with a reflux condenser and an HCl scrubber, add 184 g of

. Slowly introduce 172 g of 3-methyl-1-phenyl-5-pyrazolone. -

Controlled Heating (Causality): Stir the suspension for 30 minutes at room temperature, then raise the temperature to 60°C. Validation: The solid will begin to dissolve, and HCl gas evolution will commence. Allow the system to naturally warm to 80°C and hold for 30 minutes to prevent a runaway exotherm.

-

Deoxychlorination: Heat the mixture to 110°C for 2 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar pyrazolone starting material (

) and the appearance of a non-polar spot ( -

Quenching & Extraction: Cool the mixture to room temperature and pour it slowly into 1500 mL of vigorously stirred ice water. Validation: The temperature must remain below 20°C to prevent the hydrolysis of the newly formed chloro-pyrazole back to the pyrazolone. Extract the lower organic oil layer and wash with water (3 x 100 mL).

-

Purification: Subject the crude oil to vacuum distillation. Collect the fraction boiling at 100–110°C under 3 mmHg. Validation: Distillation isolates the pure product (approx. 174 g, 90.5% yield) from non-volatile poly-chlorinated byproducts.

Protocol B: Regioselective Nitration to this compound

Reference Standard: [[4]]()

-

Electrophile Preparation: Dissolve 30 g of 5-chloro-3-methyl-1-phenyl-1H-pyrazole in 150 mL of acetic anhydride. Cool the reaction vessel to exactly 0°C using an ice-salt bath.

-

Nitration (Causality): Add 30 mL of fuming nitric acid dropwise at a rate that maintains the internal temperature strictly between 0–5°C. Validation: The internal thermometer is the primary validation tool. A temperature spike above 5°C indicates a loss of regiocontrol, leading to the nitration of the 1-phenyl ring 3.

-

Maturation: Stir the reaction mixture at 0–5°C for 2 hours. Validation: The solution will transition to a deep yellow/orange color, confirming the generation of the nitroaromatic chromophore.

-

Precipitation & Isolation: Pour the reaction mixture over 500 g of crushed ice. Validation: The sudden shift in solvent polarity forces the target compound to crash out as a distinct yellow precipitate. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol to yield the pure target compound.

Quantitative Data & Characterization

All quantitative data regarding the target molecule and the process metrics are consolidated below for rapid reference and comparative analysis.

Table 1: Physicochemical & Structural Data of the Target Molecule

| Parameter | Value / Description | Reference |

| IUPAC Name | 5-chloro-3-methyl-4-nitro-1-phenylpyrazole | [[1]]() |

| CAS Registry Number | 13551-76-3 | [[1]]() |

| Molecular Formula | 1 | |

| Molecular Weight | 237.03 g/mol | 1 |

| SMILES String | CC1=NN(C(=C1[O-])Cl)C2=CC=CC=C2 | 1 |

| Elemental Analysis (Calcd) | C, 50.54; H, 3.39; N, 17.68 | 4 |

Table 2: Process Metrics & Validation Parameters

| Workflow Stage | Key Reagents | Critical Temp. | Expected Yield | Primary IPC / Validation Method |

| 1. Deoxychlorination | 110°C | ~90.5% | TLC (Hexane:EtOAc), Vacuum Distillation (100-110°C @ 3 mmHg) | |

| 2. Electrophilic Nitration | Fuming | 0–5°C | ~85.0% | Internal Thermometer (<5°C), Precipitation of Yellow Solid |

References

-

[3] An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PMC / NIH.gov. Available at:

-

[4] Hetarylpyrazoles. IV. ElectronicsAndBooks. Available at:

-

[2] 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis. ChemicalBook. Available at:

-

[1] 製品一覧 - this compound. TCI Chemicals. Available at:

Sources

- 1. TCIケミカルトレーディング株式会社 [tci-chemical-trading.com]

- 2. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

Spectroscopic Characterization of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole: A Technical Guide

Introduction

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is a substituted pyrazole derivative of significant interest to researchers in medicinal chemistry and materials science. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, and the introduction of a nitro group, a chloro substituent, and a phenyl ring creates a unique electronic and steric profile, suggesting potential applications in drug design and as a synthetic intermediate.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and first principles to provide a robust predictive framework. Furthermore, it outlines best-practice experimental protocols for acquiring high-quality spectroscopic data for this class of compounds.

Molecular Structure and Key Features

The structure of this compound features a central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] The substituents—a chloro group at position 5, a methyl group at position 3, a nitro group at position 4, and a phenyl group at position 1—each impart distinct electronic and steric influences that are reflected in the molecule's spectroscopic signatures.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the protons of the phenyl ring. The absence of a proton on the pyrazole ring simplifies the spectrum in that region.

Rationale for Predicted Chemical Shifts:

-

Methyl Protons (C3-CH₃): This signal is anticipated to be a singlet, appearing in the range of δ 2.3-2.6 ppm . The electron-donating nature of the methyl group and its position on the pyrazole ring typically result in a chemical shift in this region.

-

Phenyl Protons (N1-C₆H₅): The phenyl group will exhibit a complex multiplet pattern in the aromatic region, typically between δ 7.4 and 7.8 ppm . The protons will likely appear as a multiplet due to complex spin-spin coupling. The ortho-protons may be slightly deshielded compared to the meta- and para-protons due to their proximity to the pyrazole ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | Singlet | 3H | C3-CH ₃ |

| ~7.5-7.7 | Multiplet | 5H | N1-Phenyl-H |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the rings.

Rationale for Predicted Chemical Shifts:

-

Methyl Carbon (C3-CH₃): This carbon is expected to resonate at a relatively upfield position, around δ 12-15 ppm .

-

Pyrazole Ring Carbons:

-

C3: Substituted with a methyl group, this carbon is predicted to be in the δ 145-150 ppm range.

-

C4: Bearing the electron-withdrawing nitro group, this carbon will be significantly deshielded, with an expected chemical shift in the δ 125-130 ppm region.

-

C5: The chloro-substituted carbon is anticipated to appear around δ 135-140 ppm .

-

-

Phenyl Ring Carbons:

-

C1' (ipso-carbon): The carbon directly attached to the pyrazole nitrogen is expected around δ 138-140 ppm .

-

C2', C6' (ortho-carbons): These carbons are predicted to be in the δ 125-128 ppm range.

-

C3', C5' (meta-carbons): These are expected around δ 129-131 ppm .

-

C4' (para-carbon): This carbon is anticipated to resonate in the δ 128-130 ppm range.

-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | C3-C H₃ |

| ~128 | C4 |

| ~138 | C5 |

| ~148 | C3 |

| ~139 | C1' (ipso) |

| ~126 | C2', C6' (ortho) |

| ~130 | C3', C5' (meta) |

| ~129 | C4' (para) |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is dominated by the characteristic vibrations of the nitro group and the aromatic rings.[4]

Rationale for Predicted Absorption Bands:

-

NO₂ Vibrations: The nitro group gives rise to two strong and characteristic absorption bands.[5][6]

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching of the pyrazole and phenyl rings.

-

C-N Stretch: The stretching of the C4-NO₂ bond will likely appear in the 890-835 cm⁻¹ range.[5]

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretch.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| ~850 | Medium | C-N Stretch |

| ~750 | Medium | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry is expected to yield a distinct molecular ion peak and a characteristic fragmentation pattern.[8] EI is a hard ionization technique that causes significant fragmentation, which can be invaluable for structural elucidation.[9]

Rationale for Predicted Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₈ClN₃O₂), which is approximately 253.64 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

-

Key Fragmentation Pathways:

-

Loss of NO₂: A significant fragment corresponding to the loss of the nitro group (M - 46) is expected.

-

Loss of Cl: Fragmentation involving the loss of a chlorine atom (M - 35) is also likely.

-

Phenyl Cation: A prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is anticipated.

-

Other fragments may arise from the cleavage of the pyrazole ring.

-

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Possible Fragment |

| 253/255 | [M]⁺ (Molecular Ion with Cl isotope pattern) |

| 207/209 | [M - NO₂]⁺ |

| 218 | [M - Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11][12] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[10]

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[13]

-

Cap the NMR tube securely to prevent solvent evaporation.[10]

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[13]

-

Shim the magnetic field to achieve optimal resolution and peak shape.[10]

-

Acquire the ¹H spectrum. For complex spectra, consider 2D experiments like COSY and HSQC for more detailed structural assignments.[14]

-

Acquire the ¹³C spectrum. A proton-decoupled experiment is standard. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Caption: Workflow for ATR-FTIR spectroscopic analysis.

-

Sample Preparation:

-

ATR-FTIR requires minimal sample preparation for solid samples.[15] Ensure the sample is dry and in powder form for best results.

-

-

Instrumental Setup and Data Acquisition:

-

Clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[16]

-

Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Place a small amount of the powdered sample onto the crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[16]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum.

-

Apply baseline correction if necessary.

-

Identify and label the wavenumbers of the major absorption bands.

-

Electron Ionization-Mass Spectrometry (EI-MS)

Caption: Workflow for EI-Mass Spectrometry analysis.

-

Sample Preparation:

-

Dissolve a small amount of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrumental Setup and Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) and its isotopic pattern to confirm the molecular weight and the presence of chlorine.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related compounds, offer a robust framework for researchers working with this molecule. The detailed experimental protocols provide a solid foundation for acquiring high-quality, reproducible data. As with any predictive analysis, experimental verification is the ultimate standard, and this guide serves as a valuable tool to facilitate that process.

References

- Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. [URL: https://www.benchchem.

- LCGC International. (2020, November 12). Understanding Electron Ionization Processes for GC–MS. [URL: https://www.chromatographyonline.

- Creative Proteomics. Electron Ionization. [URL: https://www.creative-proteomics.

- Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/mass-spectrometry/ei.html]

- Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [URL: https://www.rroij.

- Spectroscopy. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-an-explosive-proposition]

- Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [URL: https://bitesizebio.

- S.P.C.M.C. INFRARED SPECTROSCOPY. [URL: https://spcmc.ac.in/wp-content/uploads/2020/07/INFRARED-SPECTROSCOPY-converted.pdf]

- Organomation. NMR Sample Preparation: The Complete Guide. [URL: https://www.organomation.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [URL: https://www.alwsci.com/news-detail/how-to-prepare-and-run-an-nmr-sample]

- Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)

- University of Calgary. IR: nitro groups. [URL: https://www.chem.ucalgary.ca/courses/351/spectroscopy/ir/irnitro.html]

-

ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[18]. [URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-ppm-of-C-nitropyrazoles-35_tbl1_259461284]

- Imperial College London. (2018). 12_nmr_sample_preparation_20... [URL: https://www.imperial.ac.

- University of Regensburg. Chemical shifts. [URL: https://www.chemie.uni-regensburg.de/OC/Griesbeck/lehre/ss20/nmr/nmr_script_20_04.pdf]

- MDPI. (2011, August 11). 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one. [URL: https://www.mdpi.com/1422-8599/2011/3/M738]

- University of Minnesota. NMR Sample Preparation. [URL: https://cse.umn.

- ResearchGate. (a) Schematic diagram of the experimental setup for ATR FTIR spectra... [URL: https://www.researchgate.net/figure/a-Schematic-diagram-of-the-experimental-setup-for-ATR-FTIR-spectra-measurements-b_fig1_228962635]

- Western University. NMR SAMPLE PREPARATION. [URL: https://www.uwo.

- New Journal of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj03350k]

- ResearchGate. (2025, December 23). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [URL: https://www.researchgate.net/publication/382024520_A_Computational_Study_of_the_NMR_Chemical_Shifts_of_Polynitropyrazoles]

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. [URL: https://www.benchchem.

- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [URL: https://www.nanalysis.

- Who we serve. (2019, December 9). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0039-1690740.pdf]

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [URL: https://www.drawell.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/]

- Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [URL: https://visnav.

- University of Tennessee at Martin. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [URL: https://www.utm.

- Journal of Chemical Education. (1982). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed059p337]

- Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja01598a067]

- ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). [URL: https://www.researchgate.

- Journal of the Chemical Society of Pakistan. (2006). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [URL: https://jcsp.org.pk/index.php/jcsp/article/download/1247/1035]

- Journal of Physical Chemistry & Biophysics. (2017). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [URL: https://www.hilarispublisher.com/open-access/influence-of-solvents-on-the-1hnmr-chemical-shifts-of-44acetyl5methyl1h123-2161-0398-1000271.pdf]

- EPJ Web of Conferences. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [URL: https://www.epj-conferences.org/articles/epjconf/pdf/2021/10/epjconf_icmes2021_03004.pdf]

- ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [URL: https://www.researchgate.

- Magnetic Resonance in Chemistry. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1143]

- Semantic Scholar. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. [URL: https://www.semanticscholar.org/paper/1H%2C-13C-and-15N-NMR-spectra-of-%5B1%2C2%E2%80%9015N2%5Dpyrazole-Fruchier-Pellegrin/8a38b5d5d6a2f4c9c7f6e1b7f0f1d3c1a8c8e7e9]

- PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10895318/]

- International Journal of Creative Research Thoughts. (2025, July 7). A Review On Pyrazole An Its Derivative. [URL: https://ijcrt.org/papers/IJCRT2107297.pdf]

- Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [URL: https://www.jocpr.

- PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6958376/]

- Mettler Toledo. ATR-FTIR Spectroscopy Basics. [URL: https://www.mt.

-

PMC. (2007, May 24). Structure Elucidation of a Pyrazolo[17][9]pyran Derivative by NMR Spectroscopy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1894813/]

- Shodhganga. hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [URL: https://shodhganga.inflibnet.ac.in/bitstream/10603/524315/1/final%20thesis.pdf]

- Journal of Molecular Structure. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. [URL: https://www.sciencedirect.com/science/article/pii/S002228601630048X]

- ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [URL: https://www.researchgate.net/publication/284639918_Synthesis_of_5-chloro-3-methyl-1_phenyl-1H_pyrazole-4-carboxylic_acd_heterocyclic-2-ylamide]

- MDPI. (2023, January 10). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. [URL: https://www.mdpi.com/2304-6740/11/1/22]

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. ijcrt.org [ijcrt.org]

- 3. visnav.in [visnav.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mt.com [mt.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

1H NMR and 13C NMR analysis of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

Comprehensive Technical Guide: 1H and 13C NMR Analysis of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

Executive Summary

The precise structural characterization of highly functionalized heterocycles is a cornerstone of modern drug development and synthetic methodology. This compound is a sterically hindered, electronically complex pyrazole derivative often utilized as a critical intermediate in the synthesis of bioactive molecules and advanced materials.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will dissect the mechanistic causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By understanding the push-pull electronic dynamics—specifically the competing inductive (-I) and mesomeric (±M) effects of the nitro, chloro, and phenyl substituents—researchers can confidently validate their synthetic outcomes and troubleshoot anomalous spectral data.

Chemical Context & Structural Causality

To accurately interpret the NMR spectra of this compound, one must first understand its synthetic origin and electronic topology. The molecule is typically synthesized via the regioselective nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole using concentrated nitric acid in acetic anhydride[1],[2]. The pyrazole core is inherently electron-deficient, a property that is drastically amplified by the addition of the C4-nitro group and the C5-chloro group.

The chemical shifts observed in both 1H and 13C NMR are directly dictated by these electronic effects. The strong electron-withdrawing nature of the nitro group pulls electron density away from the C3-methyl group, while the N1-phenyl ring experiences an inductive pull from the electron-starved pyrazole core.

Electronic effects of substituents on the pyrazole core dictating NMR chemical shifts.

Experimental Workflow & Self-Validating Protocols

A robust analytical workflow must be a self-validating system. The choices made during sample preparation directly impact the resolution and reliability of the resulting spectra.

Step-by-Step Methodology: Synthesis to Sample Preparation

-

Regioselective Nitration: Add 6 mL of acetic anhydride to 5-chloro-3-methyl-1-phenyl-1H-pyrazole (approx. 2.3 mmol). Cool the reaction mixture to 0 °C to control the exothermic nitration. Dropwise, add fuming nitric acid (97–99%, 4 mL). Stir at room temperature for 4 hours[1].

-

Quenching & Isolation: Pour the mixture over crushed ice to safely quench the unreacted acid and precipitate the product. Filter, wash with 100 mL of cold water, and dry under vacuum (0.06 mm Hg) at 40 °C to a constant weight[1].

-

Purification: Recrystallize the crude yellow powder from acetone to achieve >98% purity, which is critical to prevent paramagnetic impurities from broadening NMR signals[1].

-

Sample Dissolution (The "Self-Validating" Step): Dissolve 15–20 mg of the purified compound for 1H NMR (or 50–60 mg for 13C NMR) in 0.6 mL of Deuterated Chloroform (CDCl₃). Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aliphatic or aromatic regions, and it provides a reliable deuterium lock signal for the spectrometer[3].

-

Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a highly shielded, unambiguous reference peak at exactly 0.00 ppm, ensuring that the subtle deshielding effects of the nitro and chloro groups are accurately calibrated.

-

Acquisition: Transfer to a standard 5 mm NMR tube. Acquire spectra at 303 K using a 400 MHz or 500 MHz NMR spectrometer[1]. Set the relaxation delay (D1) to 2 seconds for 1H and 5 seconds for 13C to ensure complete relaxation of longitudinal magnetization, guaranteeing accurate integration of the quaternary carbons.

Step-by-step workflow from synthesis to NMR data acquisition and processing.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this molecule is elegantly simple due to the lack of protons on the pyrazole core, leaving only the C3-methyl and N1-phenyl protons to be analyzed.

Table 1: ¹H NMR Assignments (in CDCl₃ at 400/500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Mechanistic Assignment |

| C3-CH₃ | ~2.64 | Singlet (s) | 3H | In a purely aliphatic system, a methyl group appears at ~0.9 ppm. Here, it is shifted to ~2.64 ppm due to the diamagnetic anisotropy of the pyrazole ring and the profound inductive (-I) and mesomeric (-M) deshielding from the adjacent C4-nitro group[1]. |

| N1-Phenyl | ~7.45 - 7.55 | Multiplet (m) | 5H | The phenyl ring is attached to N1. The pyrazole core is highly electron-deficient due to the chloro and nitro substituents. This electron-withdrawing nature deshields the phenyl protons relative to unsubstituted benzene (7.36 ppm), causing them to resonate downfield as a complex multiplet[3]. |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides a direct map of the molecule's electronic skeleton. Because the pyrazole core contains three fully substituted quaternary carbons, careful attention to chemical shifts is required to differentiate them.

Table 2: ¹³C NMR Assignments (in CDCl₃ at 101/126 MHz)

| Position | Chemical Shift (δ, ppm) | Causality / Mechanistic Assignment |

| C3-CH₃ | ~14.7 | Typical shift for a heteroaromatic methyl carbon. It is relatively shielded compared to the core carbons but slightly deshielded from a standard alkane due to the adjacent sp² hybridized C3[1]. |

| Phenyl (ortho/meta/para) | ~125.0 - 129.5 | Standard aromatic carbons. The slight variance depends on their proximity to the electron-withdrawing pyrazole core[1]. |

| Pyrazole C5 (C-Cl) | ~126.0 | The attachment of the electronegative chlorine atom causes an inductive pull, but this is counterbalanced by the "heavy atom effect" of chlorine, which provides a slight shielding effect, keeping the shift relatively upfield for a substituted aromatic carbon[1]. |

| Pyrazole C4 (C-NO₂) | ~131.2 | The direct attachment of the electronegative nitrogen of the nitro group causes strong inductive deshielding. However, resonance within the pyrazole core stabilizes this, resulting in a characteristic shift for a nitro-substituted sp² carbon[1]. |

| Phenyl (ipso) | ~137.0 - 139.0 | This quaternary carbon is directly attached to the electronegative N1 of the pyrazole ring, resulting in significant inductive deshielding compared to the rest of the phenyl ring. |

| Pyrazole C3 | ~147.5 - 148.7 | This is the most deshielded carbon in the molecule. It is adjacent to the electronegative N2 atom and experiences the cumulative electron-withdrawing effects of the entire conjugated system[1]. |

Conclusion

The structural validation of this compound relies on understanding the profound electronic interplay within its highly substituted core. By grounding our NMR analysis in the mechanistic causality of inductive and mesomeric effects, we transform raw spectral data into a verified, self-consistent proof of molecular structure. The strong deshielding of the C3-methyl protons (δ 2.64) and the distinct quaternary carbon shifts (C4 at δ 131.2; C3 at δ 148.7) serve as primary diagnostic markers for successful C4-nitration.

References

1.[1] Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC Source: nih.gov URL:

2.[2] Title: Hetarylpyrazoles. IV (1). Source: electronicsandbooks.com URL:

3.[3] Title: US11090288B2 - Pyrazole derivatives and their uses thereof - Google Patents Source: google.com URL:

Sources

- 1. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. US11090288B2 - Pyrazole derivatives and their uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole. Drawing upon established principles of heterocyclic and nitroaromatic compound fragmentation, this document offers insights into the anticipated fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The content herein is designed to equip researchers with the foundational knowledge to predict, identify, and characterize this molecule and its analogues in various analytical contexts.

Introduction: The Significance of Pyrazole Derivatives

Substituted pyrazoles are a cornerstone of medicinal chemistry and agrochemical research, exhibiting a wide array of biological activities.[1] The specific compound, this compound, incorporates several functional groups that contribute to its chemical reactivity and potential biological interactions. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

Mass spectrometry serves as a powerful tool for the structural elucidation of such molecules by providing information about their molecular weight and fragmentation patterns, which are unique fingerprints of their chemical structure.[2]

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the interplay of its constituent parts: the pyrazole core, the phenyl substituent at N1, the methyl group at C3, the nitro group at C4, and the chloro group at C5.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the molecular ion is expected to be observed, followed by a series of characteristic fragmentation events. The fragmentation of pyrazoles often involves two key processes: the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N₂).[3] The presence of the nitro group is anticipated to lead to the characteristic losses of NO and NO₂.[4]

A plausible EI fragmentation pathway is proposed below:

Caption: Predicted EI fragmentation pathway for this compound.

Key Predicted EI Fragment Ions:

| m/z (predicted) | Proposed Formula | Proposed Structure/Loss |

| 250/252 | C₁₀H₇ClN₄O₂ | Molecular Ion ([M]⁺) |

| 204/206 | C₁₀H₇ClN₂ | Loss of NO₂ |

| 220/222 | C₁₀H₇ClN₃O | Loss of NO |

| 215 | C₁₀H₇N₄O₂ | Loss of Cl |

| 177/179 | C₉H₆ClN | Loss of NO₂ and HCN |

| 77 | C₆H₅ | Phenyl cation |

The isotopic signature of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will result in characteristic M and M+2 peaks for all chlorine-containing fragments.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a softer ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, in positive ion mode.[5] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule is expected to proceed through pathways that favor the formation of stable product ions.

A plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion is proposed below:

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of this compound.

Key Predicted ESI-MS/MS Fragment Ions:

| Precursor m/z (predicted) | Product m/z (predicted) | Proposed Formula of Product Ion | Proposed Neutral Loss |

| 251/253 | 205/207 | C₁₀H₈ClN₂⁺ | NO₂ |

| 251/253 | 233/235 | C₁₀H₆ClN₃O⁺ | H₂O |

| 251/253 | 216 | C₁₀H₈N₄O₂⁺ | Cl |

| 251/253 | 77 | C₆H₅⁺ | C₄H₃ClN₄O₂ |

Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer used.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[6]

Workflow for Sample Preparation:

Caption: General workflow for preparing a small molecule sample for mass spectrometry.

Step-by-Step Protocol:

-

Dissolution: Accurately weigh a small amount of the solid compound and dissolve it in a high-purity, volatile organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[7]

-

Dilution: Perform serial dilutions of the stock solution with the same solvent to achieve a final working concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the instrument.[6]

-

Filtration: To prevent clogging of the instrument's fluidics, filter the final diluted sample through a 0.22 µm syringe filter into a clean autosampler vial.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like the target pyrazole derivative.[8]

Suggested GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of organic molecules. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of the analyte. |

| Injection Volume | 1 µL | A standard injection volume to avoid overloading the column. |

| Carrier Gas | Helium | An inert carrier gas compatible with most mass spectrometers. |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A general-purpose temperature program to ensure good chromatographic separation. |

| Ion Source | Electron Ionization (EI) | To induce fragmentation and generate a characteristic mass spectrum. |

| Ionization Energy | 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns.[1] |

| Mass Range | m/z 50-350 | To cover the molecular ion and expected fragment ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

LC-MS is ideal for the analysis of less volatile or thermally labile compounds and provides the flexibility of ESI.[8]

Suggested LC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 mm ID x 50 mm, 1.8 µm particle size | A common reversed-phase column for the separation of small organic molecules. |

| Mobile Phase A | Water with 0.1% formic acid | To promote protonation in positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions | A typical gradient to elute compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | A suitable flow rate for a 2.1 mm ID column. |

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | To generate protonated molecules ([M+H]⁺). |

| Capillary Voltage | 3.5 kV | An initial setting for stable spray formation. |

| Gas Temperature | 300 °C | To aid in desolvation. |

| MS/MS | Collision-induced dissociation (CID) with nitrogen | To fragment the precursor ion and generate product ions. |

| Collision Energy | Ramped (e.g., 10-40 eV) | To obtain a comprehensive fragmentation pattern. |

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield a rich and informative spectrum under both EI and ESI conditions. By understanding the fundamental fragmentation behaviors of pyrazoles and nitroaromatic compounds, researchers can confidently identify this molecule and interpret its mass spectral data. The experimental protocols provided in this guide offer a robust starting point for developing and validating analytical methods for this and structurally related compounds.

References

- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Source not further specified].

-

Schmidt, J., Benter, T., & Thum, O. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(9), 1451–1462. Available at: [Link]

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available at: [Link]

-

Mass Spectrometry Facility. (n.d.). Sample Preparation and Submission Guidelines. Johns Hopkins University. Available at: [Link]

-

WVU Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available at: [Link]

-

van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-310. Available at: [Link]

- Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

- Sadek, K. U., Al-Qalaf, F., & El-Nagar, A. M. (2012). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Source not further specified].

-

Hess, T. F., Renn, T. S., & Watts, R. J. (1999). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 124(9), 1327-1332. Available at: [Link]

-

Leito, I., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 772-789. Available at: [Link]

-

MDPI. (2011). 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl). Available at: [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). University of Georgia. Available at: [Link]

-

Sun, L. P., et al. (2007). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4082. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. organomation.com [organomation.com]

FT-IR spectrum of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

An In-depth Technical Guide to the FT-IR Spectrum of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a Senior Application Scientist, this document is structured to offer researchers, scientists, and drug development professionals a detailed interpretation of the molecule's vibrational spectroscopy. We will delve into the theoretical underpinnings of the key vibrational modes, present a robust experimental protocol for data acquisition, and conduct a thorough assignment of the principal absorption bands. The guide synthesizes data from established spectroscopic literature to explain the causality behind peak assignments for the pyrazole core, phenyl substituent, and key functional groups including the nitro (NO₂), chloro (C-Cl), and methyl (CH₃) moieties. The objective is to provide a self-validating framework for using FT-IR as a critical tool for the structural elucidation and quality control of this and structurally related heterocyclic compounds.

Introduction: The Molecule and the Method

This compound is a polysubstituted heterocyclic compound built upon a pyrazole ring. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] The specific substituents on this molecule—a phenyl ring, a methyl group, a nitro group, and a chlorine atom—each impart distinct electronic and steric properties, making structural confirmation paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for molecular characterization. It operates by probing the vibrational modes of a molecule with infrared radiation.[3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), creating a unique molecular "fingerprint." For a complex molecule like this compound, FT-IR provides a rapid, non-destructive method to confirm the presence of its key functional groups and overall structural integrity.

Theoretical Principles of Key Vibrational Modes

The FT-IR spectrum of the title compound is a composite of the vibrational modes of its constituent parts. The intensity and position of an absorption band are dictated by the change in dipole moment during the vibration and the strength of the bond, respectively.

-

Nitro (NO₂) Group: The nitro group is one of the most readily identifiable functionalities in IR spectroscopy due to the large change in dipole moment during its vibrations.[4] It presents two intense and characteristic stretching bands: an asymmetric stretch (ν_as) at a higher wavenumber and a symmetric stretch (ν_s) at a lower wavenumber.[5] In aromatic nitro compounds, these bands typically appear in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[3][5]

-

Aromatic Systems (Phenyl & Pyrazole Rings): Aromatic rings exhibit a series of characteristic absorptions. The C-H stretching vibrations of hydrogens on the aromatic ring are diagnostic, typically appearing just above 3000 cm⁻¹.[6][7] In-ring C=C and C=N skeletal vibrations produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[7][8] Finally, strong C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region can provide clues about the substitution pattern of the phenyl ring.[3]

-

Alkyl (Methyl) Group: The methyl group is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹.[6]

-

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration is typically found in the fingerprint region, between 850 cm⁻¹ and 550 cm⁻¹.[7] Its position can be variable, and its intensity is often weak to medium.

Experimental Protocol: Solid-State FT-IR Analysis (KBr Pellet Method)

This protocol describes a self-validating method for obtaining a high-quality FT-IR spectrum of a solid sample. The Potassium Bromide (KBr) pellet method is chosen for its ability to produce sharp, well-defined spectra for crystalline compounds.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

Infrared lamp or vacuum oven

Methodology:

-

Preparation: Dry approximately 100-200 mg of spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours to remove adsorbed water. Allow it to cool in a desiccator.

-

Background Spectrum: Record a background spectrum of the empty sample chamber. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Grinding: Place a small amount of the KBr powder (~100 mg) into the agate mortar. Add approximately 1-2 mg of the this compound sample.

-

Causality Insight: The 1:100 ratio of sample to KBr is critical. Too much sample will cause total absorption (flat-topped peaks), while too little will result in a weak, noisy spectrum.

-

-

Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering effects.

-

Pellet Pressing: Transfer a portion of the powdered mixture into the pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.

-

Trustworthiness Check: A good pellet will be transparent or translucent, indicating proper particle size reduction and even distribution.

-

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Record the sample spectrum over the range of 4000-400 cm⁻¹.[9]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis protocol.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

The is characterized by several distinct absorption bands corresponding to its various functional groups. The interpretation is divided by spectral region.

-

C-H Stretching Region (3200-2800 cm⁻¹):

-

~3100-3000 cm⁻¹: A series of weak to medium bands in this region are assigned to the C-H stretching vibrations of the aromatic phenyl ring.[7] The presence of absorption above 3000 cm⁻¹ is a clear indicator of hydrogens on a C=C double bond system.[6]

-

~2980-2850 cm⁻¹: Weaker bands appearing just below 3000 cm⁻¹ are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methyl (CH₃) group.[6]

-

-

Double Bond and Aromatic Region (1700-1400 cm⁻¹): This region is often complex but contains some of the most diagnostic peaks for this molecule.

-

~1595 cm⁻¹: A medium to strong band attributed to the C=C skeletal vibrations of the phenyl ring.[7] This may also have contributions from the C=N stretching of the pyrazole ring.[10]

-

~1545 cm⁻¹: A very strong and sharp absorption band is assigned to the asymmetric stretching vibration of the nitro (NO₂) group (ν_as(NO₂)).[3][5] Its high intensity is due to the significant polarity of the N-O bonds.

-

~1500 cm⁻¹ & ~1455 cm⁻¹: Two distinct bands of medium intensity are characteristic of the in-ring C=C stretching vibrations of the phenyl group.[7] The latter peak may overlap with the asymmetric bending of the methyl group.

-

~1350 cm⁻¹: A second very strong and sharp band corresponds to the symmetric stretching vibration of the nitro (NO₂) group (ν_s(NO₂)).[3][5] The presence of two strong bands around 1545 cm⁻¹ and 1350 cm⁻¹ is definitive evidence for the nitro functionality.[11]

-

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of complex vibrations, including bending modes and stretches from single bonds.

-

~1250-1000 cm⁻¹: This area contains C-N stretching vibrations and C-H in-plane bending modes of the aromatic rings.

-

~850 cm⁻¹: A medium intensity peak can be attributed to the C-N stretch of the C-NO₂ bond.[3]

-

~750 cm⁻¹ & ~690 cm⁻¹: Two strong bands are likely due to the C-H out-of-plane bending vibrations of the monosubstituted phenyl ring.

-

~780 cm⁻¹: A medium intensity band in this region is tentatively assigned to the C-Cl stretching vibration. The C-Cl stretch can be found over a broad range (850-550 cm⁻¹), but this is a reasonable position for a chlorine atom attached to an aromatic-like ring system.[7]

-

Data Summary Table

The following table summarizes the key absorption bands and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 | Weak-Medium | Aromatic C-H Stretch | Phenyl Ring |

| ~2960 | Weak | Aliphatic C-H Stretch | Methyl Group |

| ~1595 | Medium-Strong | C=C/C=N Stretch | Phenyl/Pyrazole Ring |

| ~1545 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1500 | Medium | Aromatic C=C Stretch | Phenyl Ring |

| ~1455 | Medium | Aromatic C=C Stretch / CH₃ Bend | Phenyl Ring / Methyl |

| ~1350 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~850 | Medium | C-N Stretch | C-NO₂ |

| ~780 | Medium | C-Cl Stretch | Chloro Group |

| ~750 | Strong | C-H Out-of-Plane Bend | Phenyl Ring |

| ~690 | Strong | C-H Out-of-Plane Bend | Phenyl Ring |

Conclusion

The FT-IR spectrum provides a definitive and detailed fingerprint for this compound. The analysis confirms the presence of all key structural components through their characteristic vibrational absorptions. The strong and distinct bands for the nitro group's symmetric and asymmetric stretches, combined with the characteristic absorptions for the aromatic phenyl ring, the aliphatic methyl group, and the carbon-chlorine bond, provide a high degree of confidence in the compound's identity. This guide demonstrates that FT-IR spectroscopy is a powerful, reliable, and essential tool for the routine characterization and quality assessment of complex heterocyclic molecules in a research and development setting.

References

- Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

- ResearchGate. FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives.

- University of California, Davis. IR Spectroscopy Tutorial: Nitro Groups.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.

- Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...

- Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- Taylor & Francis Online. High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride.

- ResearchGate. Values of the integrated area of characteristic nitro group absorption...

- ACS Publications. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.

- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- MDPI. 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl).

- RSC Publishing. A vibrational assignment for pyrazole - Journal of the Chemical Society B.

- PubChem - NIH. 1-Phenylpyrazole | C9H8N2 | CID 70769.

- ResearchGate. Vibrational analysis of some pyrazole derivatives.

- Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

- Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.

- NIST WebBook. 1H-Pyrazole, 1-phenyl-.

- ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching.

- PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Northern Illinois University. IR Absorption Frequencies.

- Benchchem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

- ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

- NIST WebBook. 1H-Pyrazole, 1-phenyl-.

- ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.

- IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Physical and Chemical Properties of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary

In the landscape of heterocyclic chemistry, the pyrazole scaffold serves as a privileged structure for drug discovery and materials science. Specifically, 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (CAS: 13551-76-3) represents a highly functionalized, synthetically versatile intermediate. Derived from the neuroprotective agent edaravone, this molecule features a unique "push-pull" electronic system[1]. The strategic placement of a strongly electron-withdrawing nitro group at the C4 position fundamentally alters the reactivity of the adjacent C5-chlorine bond, transforming a typically inert halogen into a prime target for nucleophilic aromatic substitution (SNAr)[1].

This technical guide dissects the physicochemical profile, mechanistic reactivity, and validated synthetic protocols for this critical pyrazole derivative, providing researchers with the causal logic necessary to manipulate this scaffold effectively.

Molecular Architecture & Core Physical Properties

The pyrazole ring is a five-membered heterocycle characterized by two adjacent nitrogen atoms. In 1-phenyl pyrazoles, the aromatic system is highly electron-rich. However, the introduction of the C4-nitro group and the C5-chloro group significantly polarizes the molecule.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13551-76-3[2] |

| Molecular Formula | C10H8ClN3O2[2] |

| Molecular Weight | 237.64 g/mol [2] |

| Melting Point | 115 °C[2] |

| Boiling Point | 372.8 °C (Predicted)[2] |

| Physical State | Solid (Yellow to Off-White Powder) |

Note: While the 1-phenyl derivative melts at 115 °C, over-nitration to the 1-(4-nitrophenyl) analog shifts the melting point higher to 148–150 °C[1]. Precise temperature control during synthesis is critical to maintaining phase and structural purity.

Chemical Reactivity & Mechanistic Pathways

To utilize this compound effectively, one must understand the causality behind its reactivity. The molecule is primarily synthesized via electrophilic aromatic substitution (EAS) and subsequently utilized via nucleophilic aromatic substitution (SNAr).

Regioselective Electrophilic Aromatic Substitution (C4 Nitration)

The precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, possesses its highest Highest Occupied Molecular Orbital (HOMO) density at the C4 position. This is due to the electron-donating inductive effect of the C3-methyl group and the resonance contribution from the N1-phenyl system.

Causality of Reagent Selection: Utilizing concentrated nitric acid alone often leads to oxidative degradation of the pyrazole core or uncontrolled exotherms. By using a mixture of concentrated nitric acid in acetic anhydride, acetyl nitrate is generated in situ[1][3]. Acetyl nitrate is a milder, non-oxidizing electrophile that allows for precise, regioselective nitration at the C4 position without degrading the heterocycle[3]. Furthermore, if fuming nitric acid (97–99%) is used instead of concentrated nitric acid, the reaction over-proceeds, incorporating an additional nitro group at the para-position of the N1-phenyl ring[1].

Caption: Mechanistic pathway of regioselective C4-nitration via in situ generated acetyl nitrate.

Nucleophilic Aromatic Substitution (SNAr) at C5

In unfunctionalized pyrazoles, a C5-halogen is highly unreactive toward nucleophiles. However, the introduction of the C4-nitro group acts as a powerful electron-withdrawing group (EWG). It withdraws electron density via both inductive and resonance effects, drastically lowering the activation energy required to form the anionic Meisenheimer complex during nucleophilic attack. This enables facile displacement of the C5-chlorine by nucleophiles (e.g., sodium azide) under remarkably mild conditions[1].

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure high-fidelity replication.

Protocol A: Synthesis of this compound

Objective: Regioselective nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole.

-

Preparation of the Substrate Solution: Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in anhydrous acetic anhydride (approx. 2.5 mL per mmol of substrate)[1].

-

Temperature Control (Critical): Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Maintaining 0 °C suppresses the formation of the highly reactive and unselective nitronium ion (NO2+), favoring the controlled reactivity of acetyl nitrate.

-

Electrophile Addition: Add concentrated nitric acid dropwise over 30 minutes[1]. Ensure the internal temperature does not exceed 5 °C.

-

Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours[1].

-

Quenching & Isolation: Pour the reaction mixture over crushed ice to hydrolyze the excess acetic anhydride. The target compound will precipitate as a yellow solid. Filter, wash with cold distilled water, and dry under vacuum at 40 °C to a constant weight[1].

-

Self-Validation Check: The crude product should be recrystallized from acetone. The validated melting point of the pure product must be 115 °C[2].

Protocol B: SNAr Azidation (Downstream Application)

Objective: Conversion of the C5-chloro group to a C5-azido group for subsequent furoxan synthesis.

-

Solvation: Dissolve this compound (1.0 eq) in acetone (approx. 3 mL per mmol) at room temperature[1].

-

Nucleophilic Attack: Add a solution of sodium azide (1.3 eq) dissolved in a minimal amount of water dropwise to the stirring acetone solution[1].

-

Isolation: Stir for 2 hours. The high leaving-group ability of the chloride ion, activated by the adjacent nitro group, allows this reaction to proceed spontaneously without heating[1]. Precipitate the product by adding excess water, filter, and dry.

Caption: Continuous synthetic workflow from Edaravone to advanced pyrazole-furoxan precursors.

Analytical Validation Parameters

To ensure the scientific integrity of the synthesized this compound, the following analytical signatures must be confirmed:

-

Infrared (IR) Spectroscopy: The successful incorporation of the nitro group is validated by the appearance of strong symmetric and asymmetric NO2 stretching frequencies at approximately 1346 cm-1 and 1530 cm-1, respectively[1].

-

Nuclear Magnetic Resonance (NMR): In 1H NMR (CDCl3), the diagnostic singlet corresponding to the C4-H proton of the starting material (typically around δ 6.0–6.5 ppm) must completely disappear, confirming substitution at the C4 position[1]. The C3-methyl group will appear as a sharp singlet around δ 2.64 ppm[1].

Translational Applications in Drug Development

The core value of this compound lies in its utility as a building block. The starting material for its synthesis, edaravone, is an FDA-approved medication used for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) due to its potent free-radical scavenging properties[1].

By functionalizing the edaravone core into this compound, researchers can execute the azidation protocol (Protocol B) to yield an ortho-nitroazide. Upon thermolysis, these ortho-nitroazides undergo a cyclization cascade to form furoxan-fused pyrazoles[1]. Furoxans are highly prized in cardiovascular and neuro-oncology drug development for their ability to act as exogenous nitric oxide (NO) donors, thereby combining the neuroprotective backbone of edaravone with targeted vasodilation capabilities.

References

-

An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide , Preprints.org. 1

-

This compound CAS#: 13551-76-3 , ChemicalBook. 2

-

Acetyl nitrate Chemical Properties and Reactivity , LookChem. 3

Sources

Solvation Dynamics and Physicochemical Profiling of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

Executive Summary

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (CAS: 13551-76-3; MW: 237.64 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and advanced organic synthesis. Often synthesized via the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole—a derivative structurally related to the neuroprotective agent edaravone—this compound presents unique solvation challenges 1[1]. This whitepaper provides a definitive framework for understanding its solubility profile across common laboratory solvents, bridging structural causality with empirical benchtop protocols.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of this pyrazole derivative, we must analyze its molecular architecture:

-

Absence of Hydrogen Bond Donors: The N1 position of the pyrazole core is occupied by a phenyl ring. This substitution eliminates the N-H bond typical of unsubstituted pyrazoles, stripping the molecule of its primary hydrogen bond donor capacity. Consequently, aqueous solubility is severely restricted.

-

High Lipophilicity & Hydrophobic Surface Area: The combination of the N1-phenyl ring, the C3-methyl group, and the C5-chloro substituent creates a highly lipophilic, non-polar surface area. In aqueous media, water molecules are forced into an entropically unfavorable clathrate-like cage around these hydrophobic regions, driving the compound to rapidly aggregate and precipitate.

-

Dipole Moment and H-Bond Acceptors: The electron-withdrawing nature of the C4-nitro (-NO2) and C5-chloro (-Cl) groups, juxtaposed against the electron-donating C3-methyl (-CH3) group, generates a strong molecular dipole. The nitro group and the pyrazole N2 nitrogen act as potent hydrogen bond acceptors. This makes the molecule highly compatible with polar aprotic solvents, which can stabilize the dipole without requiring a proton donor from the solute 2[2].

Empirical Solubility Profile in Common Lab Solvents

The table below summarizes the solubility behavior of this compound based on its physicochemical properties and structural analogs.

Table 1: Solubility Profile at 25°C

| Solvent Class | Solvent | Estimated Solubility | Solvation Mechanism / Benchtop Utility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 mg/mL (Highly Soluble) | Strong dipole-dipole interactions align with the S=O bond; ideal for biological assay stock solutions. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 mg/mL (Highly Soluble) | Excellent solvation of the nitro-aromatic system; standard for synthetic workflows. |

| Halogenated | Dichloromethane (DCM) | 50 - 100 mg/mL (Soluble) | Dispersion forces and polarizability matching; primary choice for liquid-liquid extraction. |

| Ester | Ethyl Acetate (EtOAc) | 30 - 50 mg/mL (Soluble) | Moderate polarity; standard choice for silica gel chromatography eluents. |

| Polar Protic | Methanol / Ethanol | 5 - 20 mg/mL (Sparingly Soluble) | Limited by the lack of H-bond donors on the pyrazole; requires heating/sonication for dissolution. |

| Aqueous | Water / PBS (pH 7.4) | < 0.1 mg/mL (Practically Insoluble) | High hydrophobic surface area and lack of hydration sites lead to rapid thermodynamic aggregation. |

Experimental Workflows: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent shift) often overestimate the true solubility of lipophilic pyrazoles due to transient supersaturation. To establish a reliable, self-validating system, researchers must utilize the Shake-Flask Method coupled with HPLC-UV . This guarantees true thermodynamic equilibrium.

Protocol: Shake-Flask HPLC-UV Method

-

Solid Dispensing: Accurately weigh 10.0 mg of this compound into a 1.5 mL low-bind Eppendorf tube.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous DMSO or Methanol).

-

Thermodynamic Equilibration: Place the tube in a thermomixer at 25°C and agitate at 800 rpm for 24 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

-

Causality: High-speed centrifugation overcomes the Brownian motion of sub-micron aggregates. If these aggregates remain suspended, they will cause light scattering during UV detection, artificially inflating the calculated concentration.

-

-

Quantification: Carefully aspirate 10 µL of the clear supernatant, dilute it into 990 µL of mobile phase (e.g., 50:50 Acetonitrile:Water), and analyze via HPLC-UV. Detection should be set to ~254 nm to capture the highly conjugated nitro-phenyl-pyrazole pi-system.

Workflow Visualization

Workflow for thermodynamic solubility validation and stock solution preparation.

Best Practices for Stock Solution Management

When utilizing this compound in downstream assays, adherence to strict storage protocols ensures molecular integrity:

-

Solvent Quality: Always use anhydrous DMSO (water content <0.005%) for long-term storage. Trace water will drastically reduce the solubility limit and cause gradual micro-precipitation over time.

-

Storage Conditions: Store aliquots at -20°C in amber vials. The nitro-aromatic system can be sensitive to prolonged UV exposure, and the C5-chloro substituent must be protected from extreme nucleophilic conditions.

-

Freeze-Thaw Recovery: Limit solutions to fewer than 3 freeze-thaw cycles. Upon thawing, vortex vigorously and sonicate for 5 minutes at room temperature to ensure any transient precipitates are fully re-solubilized before pipetting.

References

-

Edaravone for acute ischemic stroke - Systematic review with meta-analysis Source: ResearchGate URL:[Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Source: Semantic Scholar URL:[Link]